REACTION_CXSMILES
|
[CH2:1]([NH2:9])[C:2]([NH:4][CH2:5][C:6]([OH:8])=[O:7])=[O:3].[CH3:10][C:11]([O:14][C:15](ON=C(C1C=CC=CC=1)C#N)=[O:16])([CH3:13])[CH3:12].CCN(CC)CC>O1CCOCC1>[NH:9]([C:15]([O:14][C:11]([CH3:13])([CH3:12])[CH3:10])=[O:16])[CH2:1][C:2]([NH:4][CH2:5][C:6]([OH:8])=[O:7])=[O:3]
|
Type
|
CUSTOM
|
Details
|
stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried 20 mL vial equipped with septum
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours during which time a clear yellow solution
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (20 mL) and H2O (15 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was collected
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
ADDITION
|
Details
|
added to 50 mL 5% citric acid
|
Type
|
EXTRACTION
|
Details
|
The t-BOC-GlyGlyOH was extracted with EtOAc (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The EtOAc was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated with hot Et2O
|
Type
|
CUSTOM
|
Details
|
White crystals were collected
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N(CC(=O)NCC(=O)O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.309 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |